Cas no 1894724-71-0 (2-cyclohexyl-5-fluoroaniline)

2-cyclohexyl-5-fluoroaniline Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 2-cyclohexyl-5-fluoro-
- 2-cyclohexyl-5-fluoroaniline
-
- MDL: MFCD30488451
- Inchi: 1S/C12H16FN/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h6-9H,1-5,14H2
- InChI Key: WMOZSIIYTRKDJK-UHFFFAOYSA-N
- SMILES: C1(N)=CC(F)=CC=C1C1CCCCC1
2-cyclohexyl-5-fluoroaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-328489-0.05g |
2-cyclohexyl-5-fluoroaniline |
1894724-71-0 | 0.05g |
$707.0 | 2023-09-04 | ||
Enamine | EN300-328489-5g |
2-cyclohexyl-5-fluoroaniline |
1894724-71-0 | 5g |
$2443.0 | 2023-09-04 | ||
Enamine | EN300-328489-5.0g |
2-cyclohexyl-5-fluoroaniline |
1894724-71-0 | 5.0g |
$3935.0 | 2023-02-23 | ||
Enamine | EN300-328489-0.1g |
2-cyclohexyl-5-fluoroaniline |
1894724-71-0 | 0.1g |
$741.0 | 2023-09-04 | ||
Enamine | EN300-328489-0.25g |
2-cyclohexyl-5-fluoroaniline |
1894724-71-0 | 0.25g |
$774.0 | 2023-09-04 | ||
Enamine | EN300-328489-10.0g |
2-cyclohexyl-5-fluoroaniline |
1894724-71-0 | 10.0g |
$5837.0 | 2023-02-23 | ||
Enamine | EN300-328489-0.5g |
2-cyclohexyl-5-fluoroaniline |
1894724-71-0 | 0.5g |
$809.0 | 2023-09-04 | ||
Enamine | EN300-328489-1.0g |
2-cyclohexyl-5-fluoroaniline |
1894724-71-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-328489-2.5g |
2-cyclohexyl-5-fluoroaniline |
1894724-71-0 | 2.5g |
$1650.0 | 2023-09-04 | ||
Enamine | EN300-328489-1g |
2-cyclohexyl-5-fluoroaniline |
1894724-71-0 | 1g |
$842.0 | 2023-09-04 |
2-cyclohexyl-5-fluoroaniline Related Literature
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
Additional information on 2-cyclohexyl-5-fluoroaniline
Introduction to 2-Cyclohexyl-5-Fluoroaniline (CAS No. 1894724-71-0)
2-Cyclohexyl-5-fluoroaniline, with the CAS number 1894724-71-0, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in the pharmaceutical and materials science sectors. This compound is characterized by its cyclohexyl and fluoro substituents on the aniline backbone, which confer it with distinct physical and chemical attributes.
The molecular structure of 2-cyclohexyl-5-fluoroaniline consists of a benzene ring with an amino group (-NH2) attached at the para position, a cyclohexyl group at the ortho position, and a fluorine atom at the meta position. This arrangement imparts the molecule with enhanced stability and reactivity, making it a valuable intermediate in synthetic chemistry.
In the realm of pharmaceutical research, 2-cyclohexyl-5-fluoroaniline has shown promise as a key intermediate in the synthesis of various bioactive compounds. Recent studies have highlighted its potential in the development of novel drugs targeting specific therapeutic areas. For instance, researchers at the University of California, San Francisco, have utilized this compound as a building block in the synthesis of antiviral agents that exhibit potent activity against several RNA viruses, including influenza and coronaviruses.
Beyond its pharmaceutical applications, 2-cyclohexyl-5-fluoroaniline has also found utility in materials science. Its unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies conducted at the Massachusetts Institute of Technology (MIT) have demonstrated that derivatives of this compound can enhance the efficiency and stability of these devices by improving charge transport and reducing energy losses.
The synthesis of 2-cyclohexyl-5-fluoroaniline typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. One common synthetic route involves the nitration of 2-cyclohexylfluorobenzene followed by reduction to form the aniline derivative. Advances in catalytic methods have further optimized these processes, making large-scale production more feasible.
In terms of safety and handling, while 2-cyclohexyl-5-fluoroaniline is not classified as a hazardous material, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be used, and adequate ventilation is recommended to minimize exposure to vapors or dust.
The future prospects for 2-cyclohexyl-5-fluoroaniline are promising. Ongoing research continues to explore new applications and derivatives of this compound, driven by its unique chemical properties and potential for innovation. As synthetic methods improve and new uses are discovered, 2-cyclohexyl-5-fluoroaniline is likely to play an increasingly important role in both academic and industrial settings.
1894724-71-0 (2-cyclohexyl-5-fluoroaniline) Related Products
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)



